![molecular formula C20H22ClN3O3 B235591 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in the body, leading to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. It has also been found to induce apoptosis in cancer cells, leading to its antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide in lab experiments is its potential therapeutic applications. Its anti-inflammatory and antitumor effects make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research can be conducted to optimize its synthesis method and explore its potential use in combination therapy with other drugs.
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its anti-inflammatory and antitumor effects make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide can be achieved through a multi-step process involving the reaction of 3-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(4-acetylpiperazin-1-yl)-3-chloroaniline. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C20H22ClN3O3 |
---|---|
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-9-11-24(12-10-23)19-17(21)7-4-8-18(19)22-20(26)15-5-3-6-16(13-15)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
WIAFJBBQFSXIEP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.